molecular formula C18H23N3O3 B1650843 GSK2556286 CAS No. 1210456-20-4

GSK2556286

Cat. No.: B1650843
CAS No.: 1210456-20-4
M. Wt: 329.4 g/mol
InChI Key: AZOFJHATIPDIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-2556286 is a novel antitubercular drug candidate developed by GlaxoSmithKline. It has shown promising results in preclinical studies for the treatment of tuberculosis, particularly in shortening the duration of tuberculosis treatment. This compound is effective against both multidrug-resistant and drug-sensitive strains of Mycobacterium tuberculosis .

Preparation Methods

The preparation of GSK-2556286 involves a high-throughput compound screening campaign of Mycobacterium tuberculosis infected macrophages. The synthetic routes and reaction conditions for this compound are not fully detailed in the available literature. it is known that GSK-2556286 is an orally active inhibitor of Mycobacterium tuberculosis and has been shown to inhibit growth within human macrophages with an IC50 value of 0.07 µM .

Chemical Reactions Analysis

GSK-2556286 undergoes various chemical reactions, including inhibition of cholesterol catabolism in Mycobacterium tuberculosis. The compound selectively kills intracellular Mycobacterium tuberculosis and penetrates into necrotic lesions, reducing inflammation. The major products formed from these reactions are not explicitly detailed in the available literature .

Scientific Research Applications

GSK-2556286 has several scientific research applications, particularly in the field of tuberculosis treatment. It has shown efficacy in different mouse models of tuberculosis and has an adequate safety profile in preclinical species. The compound is effective against both multidrug-resistant and drug-sensitive strains of Mycobacterium tuberculosis, making it a valuable candidate for tuberculosis treatment.

Mechanism of Action

The mechanism of action of GSK-2556286 involves the inhibition of cholesterol catabolism in Mycobacterium tuberculosis. The compound selectively kills intracellular Mycobacterium tuberculosis and penetrates into necrotic lesions, reducing inflammation. The molecular targets and pathways involved in this process are related to the inhibition of cholesterol catabolism, although the exact details are not fully defined .

Comparison with Similar Compounds

GSK-2556286 is unique in its mechanism of action compared to other antitubercular drugs. It does not exhibit cross-resistance with known antitubercular drugs, making it a valuable addition to the existing arsenal of tuberculosis treatments. Similar compounds include mCLB073, which also targets Mycobacterium tuberculosis but through different mechanisms. GSK-2556286’s ability to selectively kill intracellular Mycobacterium tuberculosis and penetrate necrotic lesions sets it apart from other compounds .

Properties

CAS No.

1210456-20-4

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

6-[[4-(2,3-dimethylphenoxy)piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C18H23N3O3/c1-12-4-3-5-16(13(12)2)24-15-6-8-21(9-7-15)11-14-10-17(22)20-18(23)19-14/h3-5,10,15H,6-9,11H2,1-2H3,(H2,19,20,22,23)

InChI Key

AZOFJHATIPDIER-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.